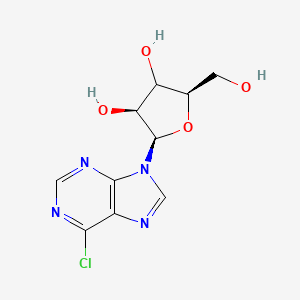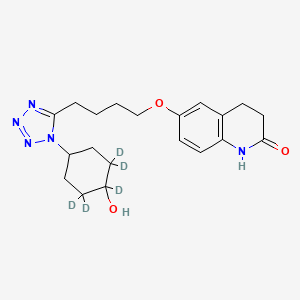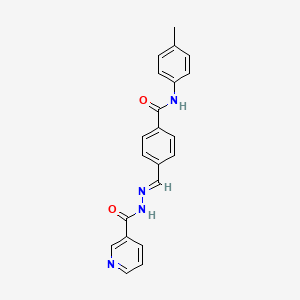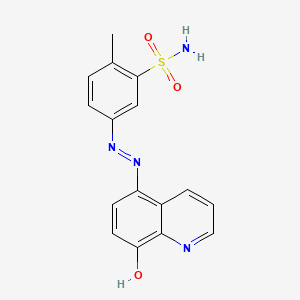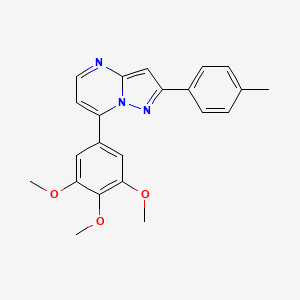
Tubulin inhibitor 24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin inhibitor 24 is a compound that disrupts the dynamics of tubulin, a protein that forms microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to prevent cell division and induce cell death in tumor cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 24 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the compound. Common methods include:
Formation of key intermediates: This step often involves the use of reagents such as aldehydes, ketones, and amines under controlled conditions to form the desired intermediates.
Coupling reactions: The final step involves coupling the intermediates using reagents such as palladium catalysts and ligands to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, purification methods, and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions
Tubulin inhibitor 24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, nucleophiles, and bases under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functional groups, such as halides or ethers .
科学的研究の応用
Tubulin inhibitor 24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the dynamics of tubulin and microtubules, as well as to develop new synthetic methods and reaction mechanisms.
Biology: Employed to investigate the role of microtubules in cellular processes, such as cell division, intracellular transport, and signal transduction.
Medicine: Utilized in cancer chemotherapy to prevent cell division and induce cell death in tumor cells. It is also being explored for its potential in treating other diseases, such as neurodegenerative disorders and parasitic infections.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in the production of high-value chemicals and materials
作用機序
Tubulin inhibitor 24 exerts its effects by binding to the tubulin protein and preventing its polymerization into microtubules. This disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis (programmed cell death). The compound specifically targets the colchicine binding site on tubulin, which is a well-known site for tubulin inhibitors. By binding to this site, this compound prevents the addition of tubulin dimers to the growing microtubule, thereby inhibiting microtubule formation and function .
類似化合物との比較
Tubulin inhibitor 24 can be compared with other similar compounds, such as:
Colchicine: A well-known tubulin inhibitor that binds to the same site as this compound. Colchicine is used to treat gout and familial Mediterranean fever, but it has limitations due to its toxicity.
Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin. Paclitaxel is widely used in cancer chemotherapy but can cause side effects such as neuropathy.
Vinblastine: A tubulin inhibitor that binds to a different site on tubulin and promotes microtubule depolymerization. .
This compound is unique in its specific binding to the colchicine site and its potential for reduced toxicity compared to other tubulin inhibitors. This makes it a promising candidate for further development and clinical use .
特性
分子式 |
C22H21N3O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-21-23-10-9-18(25(21)24-17)16-11-19(26-2)22(28-4)20(12-16)27-3/h5-13H,1-4H3 |
InChIキー |
JSNTVTRKXKWPFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





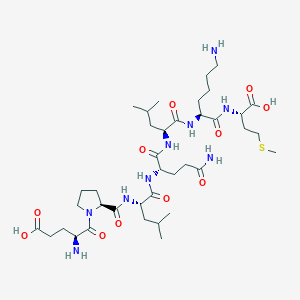

![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
